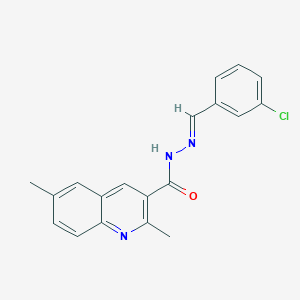
(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one, also known as compound 1, is a thiazolidinone derivative that has gained significant attention due to its potential therapeutic applications. This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 is not fully understood. However, studies have shown that this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one inhibits the activity of several enzymes and proteins that are involved in cancer cell proliferation and survival. For example, (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. Additionally, this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 has several biochemical and physiological effects. For example, this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins. This inhibition of MMP activity may contribute to the anti-cancer properties of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 in lab experiments is its diverse biological activities. This (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which makes it a promising candidate for drug development. Additionally, the synthesis of (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 is relatively straightforward, which makes it accessible for lab experiments.
One of the limitations of using (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 in lab experiments is its low solubility in water. This can make it challenging to dissolve this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the mechanism of action of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one is not fully understood, which makes it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for the research on (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1. One potential direction is to further investigate the anti-cancer properties of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one. Specifically, more studies are needed to determine the mechanism by which (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 induces apoptosis in cancer cells. Additionally, studies are needed to investigate the efficacy of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one in animal models of cancer.
Another potential direction is to investigate the anti-bacterial properties of (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1. Studies have shown that this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one has activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). However, more studies are needed to determine the mechanism of action of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one against bacteria and to investigate its efficacy in animal models of bacterial infections.
Conclusion:
In conclusion, (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 is a thiazolidinone derivative that has gained significant attention due to its potential therapeutic applications. This (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one has diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Although the mechanism of action of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one is not fully understood, studies have shown that it inhibits the activity of several enzymes and proteins that are involved in cancer cell proliferation and survival. Future research on (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 is needed to determine its full therapeutic potential.
Méthodes De Synthèse
The synthesis of (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 involves a multistep process that starts with the condensation reaction between 3-formylindole and L-proline to form Schiff base intermediate. This intermediate is then reacted with 2-aminobenzophenone in the presence of glacial acetic acid to yield (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications. In recent years, several research studies have focused on the anti-cancer properties of this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one. Studies have shown that (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one 1 inhibits the growth of various cancer cells such as breast, lung, and prostate cancer cells. Additionally, this (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Propriétés
Nom du produit |
(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C21H19N3OS |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19N3OS/c1-14(2)24-20(25)19(26-21(24)23-16-8-4-3-5-9-16)12-15-13-22-18-11-7-6-10-17(15)18/h3-14,22H,1-2H3/b19-12+,23-21? |
Clé InChI |
ZLOIEMQAPBJQAA-PXWOKZSGSA-N |
SMILES isomérique |
CC(C)N1C(=O)/C(=C\C2=CNC3=CC=CC=C32)/SC1=NC4=CC=CC=C4 |
SMILES |
CC(C)N1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=CC=C4 |
SMILES canonique |
CC(C)N1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)

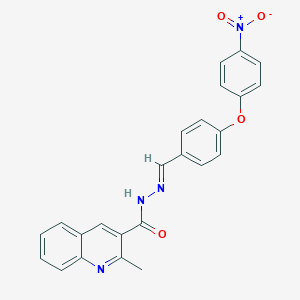
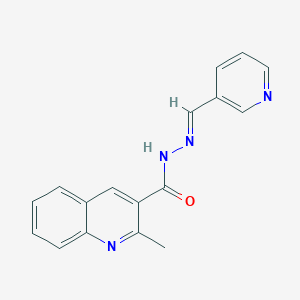
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)
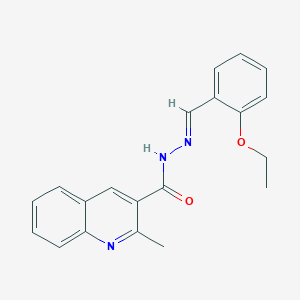
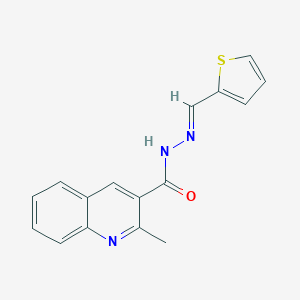
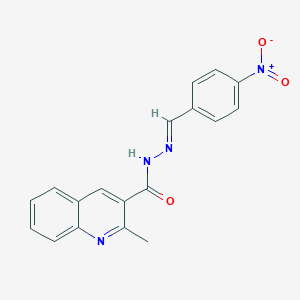
![N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide](/img/structure/B306742.png)

![2,8-dimethyl-N'-[4-(methylsulfanyl)benzylidene]-3-quinolinecarbohydrazide](/img/structure/B306744.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide](/img/structure/B306745.png)
![2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{3-nitrobenzylidene}acetohydrazide](/img/structure/B306748.png)
